6-Bromo-2,4-dichloro-3-phenylquinoline
Description
Properties
Molecular Formula |
C15H8BrCl2N |
|---|---|
Molecular Weight |
353.0 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-10-6-7-12-11(8-10)14(17)13(15(18)19-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZWPYWYXTBOXFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications
Halogenation Pattern: 2,4-Dichloro substitution (target compound) increases steric hindrance and lipophilicity compared to mono-chloro analogs ().
Phenyl vs. Methyl Substituents :
- The 3-phenyl group in the target compound may enhance π-π stacking in biological systems, whereas methyl groups () improve metabolic stability .
Core Heterocycle: Quinoline vs. quinazoline (): Quinazoline’s additional nitrogen may alter bioavailability and binding specificity .
Preparation Methods
2a. Bromination Strategies
Bromination at position 6 is typically performed early in the synthesis to avoid interference from electron-withdrawing chlorine atoms. Two primary methods dominate:
-
Direct Bromination with Elemental Bromine
-
Conditions : Bromine (1.1 equiv) in dichloromethane (DCM) at 0–25°C for 6–12 h.
-
Mechanism : Electrophilic aromatic substitution facilitated by the quinoline nitrogen’s activating effect.
-
Example : 3-Phenylquinoline treated with Br₂ in acetic acid yields 6-bromo-3-phenylquinoline, confirmed by ¹H NMR.
-
-
N-Bromosuccinimide (NBS) with Lewis Acids
2b. Chlorination at Positions 2 and 4
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | 40 | 6 | 82 | |
| Chlorination (C2) | POCl₃, DMF | 80 | 8 | 85–90 | |
| Chlorination (C4) | SOCl₂, CHCl₃ | 61 | 1 | 88 |
Cyclization Methods for Direct Synthesis
3a. Gould-Jacobs Reaction
This method constructs the quinoline ring from aniline derivatives and β-keto esters.
3b. Friedlander Synthesis
Condensation of 2-aminobenzaldehyde with a ketone bearing phenyl and halogens.
-
Example : 2-Amino-5-bromo-3-chlorobenzaldehyde + 3-phenyl-2-propanone.
-
Catalyst : NaOH in ethanol, reflux for 12 h.
Table 2: Cyclization Route Performance
| Method | Starting Materials | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Gould-Jacobs | 4-Bromo-2-chloroaniline | 70 | 5 |
| Friedlander | 2-Amino-5-bromo-3-chlorobenzaldehyde | 65 | 12 |
Comparative Analysis of Synthetic Routes
-
Halogenation-First Approach
-
Cyclization-First Approach
Experimental Procedures and Optimization
5a. Optimized Halogenation Protocol (Adapted from)
-
Bromination :
-
Add Br₂ (1.1 equiv) to 3-phenylquinoline in DCM with FeCl₃.
-
Stir at 40°C for 6 h. Quench with Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.
-
-
Chlorination :
-
Step 1 (C2): Reflux with POCl₃/DMF (3:0.1 ratio) for 8 h.
-
Step 2 (C4): Treat with SOCl₂ in CHCl₃ at 61°C for 1 h.
-
Isolate via recrystallization (diethyl ether).
-
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 6-Bromo-2,4-dichloro-3-phenylquinoline?
- Methodology : Synthesis typically involves sequential halogenation and functionalization. For example:
Halogenation : Start with a quinoline core and introduce bromine and chlorine atoms via electrophilic substitution. Optimize reaction conditions (e.g., Br₂/FeBr₃ for bromination, Cl₂/AlCl₃ for chlorination) .
Phenylation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group at the 3-position. Ensure catalytic systems (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are compatible with halogenated intermediates .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity yields .
- Key Considerations : Monitor regioselectivity during halogenation to avoid byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and absence of impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 371.89) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the common challenges in handling halogenated quinolines like this compound?
- Stability : Halogenated quinolines are sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C .
- Toxicity : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .
Advanced Research Questions
Q. How do the electronic effects of substituents (Br, Cl, phenyl) influence the reactivity of this compound?
- Methodology :
Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for nucleophilic/electrophilic attack .
Experimental Probes : React with nucleophiles (e.g., NaOMe) or electrophiles (e.g., NO₂⁺) to assess regioselectivity. Compare with analogs (e.g., 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline) to isolate substituent effects .
- Key Insight : The electron-withdrawing Cl and Br groups deactivate the quinoline ring, while the phenyl group introduces steric hindrance .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?
- Approach :
X-ray Crystallography : Use SHELX software for structure refinement. Address disorder in halogen positions via PART and SUMP instructions .
Validation Tools : Cross-check with PLATON (e.g., ADDSYM for symmetry checks) and CCDC Mercury for hydrogen-bonding networks .
- Example : For 6-Bromo-2-chloro-4-methylquinoline, hydrogen bonding (N–H···O) stabilizes the crystal lattice, which may apply to similar compounds .
Q. How can computational methods predict the biological activity of this compound?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Validate with known inhibitors (e.g., staurosporine) .
QSAR Models : Train models on halogenated quinoline datasets to correlate substituent positions with bioactivity (e.g., IC₅₀ values) .
- Limitation : Experimental validation (e.g., enzyme assays) is critical due to variable in silico accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
